molecular formula C22H21N3O7 B11968530 1-Cyclohexyl-naphthalene, picrate CAS No. 110746-97-9

1-Cyclohexyl-naphthalene, picrate

Cat. No.: B11968530
CAS No.: 110746-97-9
M. Wt: 439.4 g/mol
InChI Key: XVHUUHMXLNYKEG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-naphthalene, picrate (CAS No. 110746-97-9) is a crystalline organic compound synthesized via the reaction of cyclohexyl-naphthalene with picric acid in polar solvents like ethanol or methanol . Its structure integrates a cyclohexyl group, a naphthalene ring, and a picrate anion (2,4,6-trinitrophenolate), conferring unique physicochemical and reactive properties. The cyclohexyl group enhances lipophilicity, while the naphthalene system enables π-π interactions, and the picrate moiety contributes to electron-deficient aromatic reactivity. Industrially, it is produced via continuous flow reactors and purified through recrystallization or chromatography . Applications span organic synthesis (e.g., aromatic substitution studies), materials science (dyes and pigments), and biomedical research (antimicrobial and anticancer investigations) .

Properties

CAS No.

110746-97-9

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

1-cyclohexylnaphthalene;2,4,6-trinitrophenol

InChI

InChI=1S/C16H18.C6H3N3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9-13H,1-3,7-8H2;1-2,10H

InChI Key

XVHUUHMXLNYKEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-naphthalene, picrate typically involves the reaction of cyclohexyl-naphthalene with picric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. The process involves the formation of a complex between the cyclohexyl-naphthalene and the picrate ion, resulting in the desired compound.

Industrial Production Methods

Industrial production of 1-Cyclohexyl-naphthalene, picrate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-naphthalene, picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups in the picrate moiety to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the picrate moiety.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1-Cyclohexyl-naphthalene, picrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in certain dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-naphthalene, picrate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.

    Pathways Involved: The picrate moiety can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Unique Features of 1-Cyclohexyl-naphthalene, Picrate :

  • Combines steric bulk (cyclohexyl) with extended π-conjugation (naphthalene) and nitro group reactivity (picrate).
  • Exhibits enhanced thermal stability compared to aliphatic picrates due to aromatic stabilization .

Physicochemical Properties

The picrate group dominates solubility and acidity, while the cyclohexyl and naphthalene moieties influence hydrophobicity and melting behavior:

Property 1-Cyclohexyl-naphthalene, Picrate Naphthalene Picrate Picric Acid Ammonium Picrate
Molecular Weight 423.42 g/mol (est.) 319.22 g/mol 229.11 g/mol 246.13 g/mol
Solubility in Water Low (est. <1 g/L) Moderate (~12.7 g/L) 12.7 g/L 160 g/L
Log Kow ~2.5 (est.) 1.33 1.33 -1.40
Melting Point >200°C (decomposes) 122.5°C 122.5°C Decomposes
pKa ~0.38 (picrate anion) ~0.38 0.38 N/A

Notes:

  • The cyclohexyl group reduces water solubility compared to ammonium picrate but enhances organic solvent compatibility .
  • Picrate dissociation in aqueous environments (pH >1.5) ensures similar reactivity to other picrates in biological systems .

Reactivity Comparison

  • Oxidation: The naphthalene ring undergoes oxidation to quinones more readily than benzene derivatives (e.g., cyclohexylbenzene) due to extended conjugation .
  • Reduction : Nitro groups in the picrate moiety are reduced to amines, analogous to picric acid and ammonium picrate .
  • Substitution: Electrophilic substitution occurs at the naphthalene C-2/C-3 positions, contrasting with quinoline picrate’s preference for N-heterocycle modification .

Application Differences

Compound Primary Applications
1-Cyclohexyl-naphthalene, Picrate - Explosives research (stable π-complexes)
- Anticancer drug scaffolds (lipophilic targeting)
Naphthalene Picrate - UV-absorbing materials
- Solubility studies in nitroaromatic systems
Quinoline Picrate - Antimicrobial agents (enhanced bioactivity from N-heterocycle)
n-Butylamine Picrate - Clinical creatinine quantification (Jaffe’s method)

Mechanistic Insights :

  • In explosives, the picrate anion’s electron-deficient aromatic system facilitates rapid decomposition, while the cyclohexyl group stabilizes intermediates .
  • Biomedical applications leverage the compound’s dual hydrophobic (cyclohexyl) and polar (picrate) domains for membrane penetration and target binding .

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